molecular formula C6H3ClN6O2 B14056988 4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine

4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B14056988
M. Wt: 226.58 g/mol
InChI Key: RIHSZRXKLOKQNX-UHFFFAOYSA-N
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Description

4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of both chloro and nitro groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-nitro-1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution of the chloro group by the triazole moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(3-amino-1H-1,2,4-triazol-1-yl)pyrimidine
  • 4-chloro-6-(3-methyl-1H-1,2,4-triazol-1-yl)pyrimidine
  • 4-chloro-6-(3-phenyl-1H-1,2,4-triazol-1-yl)pyrimidine

Uniqueness

4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. The nitro group enhances its potential as a prodrug that can be activated under specific conditions, while the chloro group allows for further functionalization .

Properties

Molecular Formula

C6H3ClN6O2

Molecular Weight

226.58 g/mol

IUPAC Name

4-chloro-6-(3-nitro-1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C6H3ClN6O2/c7-4-1-5(9-2-8-4)12-3-10-6(11-12)13(14)15/h1-3H

InChI Key

RIHSZRXKLOKQNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)N2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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